molecular formula C23H19FN4O4S B2661696 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-48-9

4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2661696
CAS No.: 533872-48-9
M. Wt: 466.49
InChI Key: PYIYVGWAIRCHJI-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a benzyl(methyl)sulfamoyl group and a 4-fluorophenyl-1,3,4-oxadiazol-2-yl moiety

Preparation Methods

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxadiazole ring, followed by the introduction of the benzyl(methyl)sulfamoyl group and the final coupling with the benzamide core. Reaction conditions may vary, but common methods include:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Benzyl(methyl)sulfamoyl Group: This can be achieved through sulfonation reactions using sulfonyl chlorides and subsequent alkylation.

    Coupling with Benzamide Core: The final step typically involves amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and bases like sodium hydroxide or potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    4-[benzyl(methyl)sulfamoyl]-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and pharmacokinetic properties.

    4-[benzyl(methyl)sulfamoyl]-N-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzamide: The nitro group can introduce different electronic effects, potentially altering the compound’s chemical and biological behavior.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its properties and applications.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O4S/c1-28(15-16-5-3-2-4-6-16)33(30,31)20-13-9-17(10-14-20)21(29)25-23-27-26-22(32-23)18-7-11-19(24)12-8-18/h2-14H,15H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIYVGWAIRCHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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